Pirmitegravir

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

2245231-10-9 |

|---|---|

Molecular Formula |

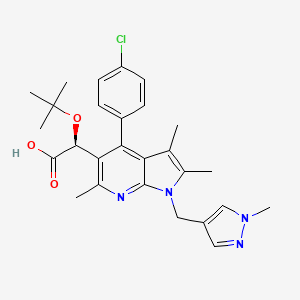

C27H31ClN4O3 |

Molecular Weight |

495.0 g/mol |

IUPAC Name |

(2S)-2-[4-(4-chlorophenyl)-2,3,6-trimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrrolo[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C27H31ClN4O3/c1-15-17(3)32(14-18-12-29-31(7)13-18)25-21(15)23(19-8-10-20(28)11-9-19)22(16(2)30-25)24(26(33)34)35-27(4,5)6/h8-13,24H,14H2,1-7H3,(H,33,34)/t24-/m0/s1 |

InChI Key |

GNRDGAWRAIJOSU-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |

Canonical SMILES |

CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pirmitegravir's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirmitegravir (formerly STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) demonstrating a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound binds to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically at the binding site of the host protein Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75). This allosteric modulation induces aberrant hyper-multimerization of the integrase enzyme, disrupting the late stages of the viral life cycle, particularly virion maturation. The resulting viral particles are non-infectious due to the mislocalization of viral ribonucleic acid (RNA). Clinical trial data has provided proof-of-concept for this mechanism, showing significant viral load reductions in treatment-naive HIV-1 infected adults. This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual representations of the key processes.

Core Mechanism of Action

This compound's primary mode of action is the allosteric inhibition of HIV-1 integrase, which leads to a potent antiviral effect by disrupting the proper assembly of new virions.[1]

1. Binding to the LEDGF/p75 Pocket: this compound targets the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface. This pocket is also the binding site for the cellular cofactor LEDGF/p75, which is essential for the tethering of the pre-integration complex to the host chromatin.[1]

2. Induction of Integrase Hyper-multimerization: Upon binding, this compound acts as a 'molecular glue', inducing a conformational change in the integrase enzyme. This change promotes aberrant, uncontrolled polymerization or "hyper-multimerization" of integrase proteins.[2][3]

3. Disruption of Virion Maturation: This hyper-multimerization of integrase interferes with its normal function during the late stages of viral replication. Specifically, it inhibits the interaction between integrase and the viral genomic RNA.[3] This disruption leads to the mislocalization of the viral ribonucleoprotein complexes, resulting in the production of eccentric, non-infectious virions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain | Cell Line | IC50 (nM) | TC50 (µM) | Therapeutic Index (TI) | Reference |

| HIV-1NL4-3 | Human PBMCs | 0.41 | >10 | >24,000 | [4] |

| HIV-189.6 | CEMx174 | 1.4 | - | - | [4] |

| WT | - | 10.4 ± 0.4 | - | - | [5] |

| Y99H Mutant | - | 39.9 ± 4.8 | - | - | [5] |

| A128T Mutant | - | 132.9 ± 31.9 | - | - | [5] |

| Y99H/A128T Mutant | - | 1559.8 ± 62.2 | - | - | [5] |

Table 2: Phase IIa Clinical Trial Data (10-day monotherapy)

| This compound Dose | Mean Viral Load Reduction (log10 copies/mL) | Reference |

| 200 mg once daily | -1.55 | [1] |

| 400 mg once daily | -1.19 | [1] |

| Placebo | -0.25 | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration | ~1 hour | [1] |

| Half-life | 12-14 hours | [1] |

Table 4: Surface Plasmon Resonance (SPR) Binding Affinity

| Integrase Construct | Ligand | KD (nM) | Reference |

| Wild-Type CCD | This compound | ~24 | [5] |

| Y99H/A128T CCD | This compound | ~77 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Antiviral and Cytotoxicity Assays

-

Objective: To determine the potency of this compound in inhibiting HIV-1 replication and its effect on host cell viability.

-

Protocol:

-

Virus Production: HIV-1 stocks (e.g., NL4-3 strain) are generated by transfecting HEK293T cells with the proviral DNA. Virus-containing supernatants are collected 48 hours post-transfection and quantified for p24 antigen levels.

-

Antiviral Assay:

-

Target cells (e.g., TZM-bl reporter cells or human PBMCs) are seeded in 96-well plates.

-

Cells are pre-incubated with serial dilutions of this compound for a specified time.

-

A standardized amount of HIV-1 is added to the wells and incubated for 3-4 hours.

-

The inoculum is removed, and fresh medium containing the corresponding concentration of this compound is added.

-

After 48 hours, viral replication is quantified by measuring luciferase activity (for TZM-bl cells) or p24 antigen levels in the supernatant.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.[5]

-

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for the same duration as the antiviral assay.

-

Cell viability is assessed using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity.[6]

-

The 50% cytotoxic concentration (CC50 or TC50) is determined from the dose-response curve.

-

-

Dynamic Light Scattering (DLS) for Integrase Multimerization

-

Objective: To assess the ability of this compound to induce hyper-multimerization of recombinant HIV-1 integrase.

-

Protocol:

-

Protein Preparation: Purified, full-length recombinant wild-type and mutant HIV-1 integrase proteins are used.

-

DLS Measurement:

-

The reactions are performed in a DLS buffer (e.g., 1 M NaCl, 2 mM MgCl2, 2 mM DTT, 50 mM HEPES, pH 7.5), filtered twice through a 0.2 µm filter.[5]

-

A stock solution of this compound (e.g., 1 mM) is prepared in filtered DMSO.[5]

-

This compound is added to a solution of integrase (e.g., 200 nM) to a final concentration of 500 nM.[5][7]

-

The size distribution of particles in the solution is recorded at specified time points (e.g., 1, 5, 10, and 15 minutes) using a DLS instrument.[5][7]

-

A control reaction with DMSO alone is run in parallel.

-

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantify the binding affinity of this compound to the HIV-1 integrase catalytic core domain (CCD).

-

Protocol:

-

Chip Preparation: A nitrilotriacetic acid (NTA) sensor chip is conditioned with 350 mM NiSO4.[5]

-

Ligand Immobilization: His-tagged recombinant wild-type or mutant HIV-1 IN CCD is immobilized on the NTA sensor chip to a target response level (e.g., ~2,000 response units).[5]

-

Analyte Injection:

-

Serial dilutions of this compound are prepared in a running buffer (e.g., 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.05% v/v Surfactant P20, and 5% DMSO).[5]

-

The this compound solutions are injected over the sensor chip surface at a constant flow rate.

-

-

Data Analysis: The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (KD) is calculated by fitting the binding data to a suitable model, such as the Hill equation.[5]

-

Affinity Pull-Down Assay for CCD-CTD Interaction

-

Objective: To determine if this compound mediates the interaction between the integrase CCD and the C-terminal domain (CTD).

-

Protocol:

-

Immobilization of CCD: His-tagged IN CCD is immobilized on Ni-NTA resin.

-

Binding Reaction: The immobilized CCD is incubated with purified IN CTD in the presence or absence of this compound.

-

Washing: The resin is washed to remove non-specific binding proteins.

-

Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the CTD to detect its presence.

-

Visualizations

This compound's Mechanism of Action Pathway

Caption: this compound binds to the HIV-1 integrase CCD, inducing hyper-multimerization and disrupting virion maturation.

Experimental Workflow for Antiviral Assay

Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.

Logical Relationship of Resistance Mechanism

Caption: Resistance mutations in the IN CCD cause steric hindrance, reducing CTD binding and subsequent hyper-multimerization.

References

- 1. One moment, please... [eatg.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Pirmitegravir, an Allosteric Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and mechanism of action of Pirmitegravir (formerly STP0404), a first-in-class allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection. This compound represents a novel therapeutic approach, targeting a non-catalytic site on the HIV-1 integrase (IN) enzyme, which differentiates it from traditional integrase strand transfer inhibitors (INSTIs).

Introduction: A Novel Mechanism of Action

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's chromosome.[1] While catalytic site inhibitors (INSTIs) have been highly successful, the emergence of drug resistance necessitates the development of new therapeutic classes.[2] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent this new frontier.[3][4][5][6]

This compound targets the non-catalytic site on the integrase where the host cofactor lens epithelium-derived growth factor (LEDGF)/p75 binds.[7][8][9] Instead of blocking the enzyme's active site, this compound acts as a "molecular glue," inducing aberrant hyper-multimerization of integrase.[1][3][4][5][6][10] This action has a dual effect:

-

Late-Stage Inhibition: It primarily disrupts the proper assembly of new virions during the maturation process by preventing the normal interaction between integrase and the viral genomic RNA.[3][7][10] This results in the production of non-infectious viral particles.[7]

-

Early-Stage Inhibition: To a lesser extent, it can also inhibit the integration of viral DNA during the early phase of infection.[11]

This unique mechanism makes ALLINIs, including this compound, potent against both wild-type HIV-1 and viral strains that have developed resistance to existing therapies.[3][4][5][6][10]

Mechanism of Action: Allosteric Inhibition and Hyper-Multimerization

This compound binds to a V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[3][12] This binding site normally hosts the cellular protein LEDGF/p75, which is crucial for guiding the integration process. By occupying this site, this compound not only competes with LEDGF/p75 but also induces a conformational change that promotes an unnatural interaction between the CCD of one integrase dimer and the C-terminal domain (CTD) of another.[1][3][13]

This drug-induced CCD-CTD interface triggers a chain reaction, leading to the uncontrolled, aberrant polymerization or "hyper-multimerization" of integrase proteins.[1][13] These non-functional protein polymers are detrimental to the virus, particularly during the late stages of replication, leading to the formation of defective virions.[6][11]

Quantitative Data: Antiviral Activity and Clinical Efficacy

This compound has demonstrated potent antiviral activity across various assays and has shown clinical proof of concept.

Table 1: In Vitro Antiviral Potency of this compound

| Assay Type | Cell Line | HIV-1 Strain | IC50 / EC50 | Cytotoxicity (TC50) | Therapeutic Index | Reference |

|---|---|---|---|---|---|---|

| Antiviral Activity | Human PBMCs | HIV-1NL4-3 | 0.41 nM | >10 µM | >24,000 | [9] |

| Antiviral Activity | CEMx174 cells | HIV-189.6 (Dual Tropic) | 1.4 nM | - | - |[8][9] |

Table 2: Phase IIa Clinical Trial Interim Results (10 Days Treatment)

| This compound Dose | Mean Viral Load Reduction (log₁₀ copies/mL) | Fold Reduction | Placebo Reduction | Reference |

|---|---|---|---|---|

| 200 mg (once daily) | -1.55 | ~35.6-fold | -0.25 | [7][14][15] |

| 400 mg (once daily) | -1.19 | ~15.5-fold | -0.25 |[7][14][15] |

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a standard method to determine the efficacy of a compound against HIV-1 in primary human cells.

Objective: To measure the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

-

Infection: Infect the stimulated PBMCs with a known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1NL4-3).

-

Drug Treatment: Simultaneously, treat the infected cells with serial dilutions of this compound. Include a "no-drug" control (DMSO vehicle) and a "no-virus" control.

-

Incubation: Culture the cells for a period of 7 days to allow for multiple rounds of viral replication.

-

Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of p24 inhibition against the drug concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using a non-linear regression model (four-parameter dose-response curve).[16]

Integrase Hyper-Multimerization Assay (Dynamic Light Scattering)

This biochemical assay directly visualizes the drug-induced aggregation of the target protein.

Objective: To assess the ability of this compound to induce hyper-multimerization of recombinant full-length HIV-1 integrase in vitro.

Methodology:

-

Protein Preparation: Use purified, recombinant full-length wild-type HIV-1 integrase.

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 1 M NaCl, 2 mM MgCl₂, 2 mM DTT) filtered to remove any particulate matter.[13]

-

DLS Setup: Dilute the integrase protein to a final concentration (e.g., 12.5 nM) in the reaction buffer within a DLS cuvette.[13]

-

Baseline Measurement: Place the cuvette in a dynamic light scattering (DLS) instrument and take an initial reading to determine the baseline hydrodynamic radius of the integrase protein before inhibitor addition.

-

Inhibitor Addition: Add a defined concentration of this compound (e.g., 62.5 nM) to the cuvette.[13]

-

Time-Course Measurement: Immediately begin recording particle size distributions over time (e.g., every minute for 10 minutes).[10]

-

Data Analysis: Analyze the change in the hydrodynamic radius of the particles over time. A rapid and significant increase in the average particle radius (e.g., to >400 nm) indicates inhibitor-induced protein aggregation or hyper-multimerization.[10]

References

- 1. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. One moment, please... [eatg.org]

- 8. This compound | HIV Protease | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Item - The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound. - The Francis Crick Institute - Figshare [crick.figshare.com]

- 13. journals.asm.org [journals.asm.org]

- 14. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]

- 15. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]

- 16. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Pirmitegravir (STP0404): An In-Depth Technical Guide for HIV-1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir (formerly known as STP0404) is a novel, potent, and orally bioavailable allosteric integrase inhibitor (ALLINI) under investigation for the treatment of HIV-1 infection. As a first-in-class agent, this compound presents a distinct mechanism of action compared to currently approved integrase strand transfer inhibitors (INSTIs). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro antiviral activity, resistance profile, cytotoxicity, and preclinical pharmacokinetics. The information is intended to support further research and development of this promising antiretroviral candidate.

Mechanism of Action

This compound is an allosteric inhibitor of the HIV-1 integrase enzyme, a critical protein for viral replication. Unlike INSTIs that target the catalytic site of the enzyme, this compound binds to a non-catalytic site, specifically the interface where the integrase catalytic core domain (CCD) dimerizes and interacts with the host protein lens epithelium-derived growth factor (LEDGF/p75). This binding induces aberrant multimerization of the integrase enzyme. This hyper-multimerization disrupts the normal function of integrase in the late stages of the viral life cycle, specifically impairing the proper assembly of the viral core and the packaging of the viral RNA genome. This leads to the production of non-infectious viral particles.

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against both wild-type and raltegravir-resistant strains of HIV-1. The 50% inhibitory concentration (IC50) values are in the picomolar to low nanomolar range in various cell types.

| HIV-1 Strain | Cell Line | IC50 (nM) | Therapeutic Index (TI) |

| HIV-1NL4-3 | Human PBMCs | 0.41 | >24,000 |

| HIV-189.6 (dual tropic) | CEMx174 | 1.4 | >7,143 |

| Raltegravir-Resistant Strains | Human PBMCs | Potent Activity | - |

Table 1: In Vitro Antiviral Activity of this compound against HIV-1.

Experimental Protocol: In Vitro Antiviral Assay

The antiviral activity of this compound was determined using cell-based assays with different HIV-1 strains and cell lines.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were stimulated with phytohemagglutinin (PHA). CEMx174 cells were maintained in appropriate culture medium.

-

Infection: Cells were infected with HIV-1 strains (e.g., NL4-3, 89.6) at a specific multiplicity of infection (MOI).

-

Drug Treatment: this compound was added to the infected cell cultures at various concentrations.

-

Incubation: The cultures were incubated for 5 to 7 days to allow for viral replication.

-

Endpoint Measurement: The concentration of the viral p24 antigen in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of viral replication, was calculated from the dose-response curve.

Resistance Profile

In vitro resistance selection studies have identified key mutations in the HIV-1 integrase that confer resistance to this compound. The primary resistance pathway involves the emergence of the Y99H mutation, followed by the A128T mutation at higher drug concentrations. The double mutant (Y99H/A128T) exhibits a significant reduction in susceptibility to this compound.

| Integrase Mutation(s) | Fold-Change in IC50 vs. Wild-Type |

| Y99H | ~4-fold |

| A128T | ~13-fold |

| Y99H/A128T | >150-fold |

Table 2: In Vitro Resistance Profile of this compound.

Experimental Protocol: Resistance Selection Assay (Viral Breakthrough)

The selection of this compound-resistant HIV-1 variants was conducted through in vitro cell culture-based viral breakthrough assays.

Structural Biology of the Pirmitegravir-Integrase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and mechanistic basis of the interaction between Pirmitegravir (PIR), an allosteric integrase inhibitor (ALLINI), and HIV-1 integrase (IN). This compound represents a novel class of antiretroviral agents that function by inducing aberrant multimerization of integrase, thereby disrupting viral maturation.[1][2][3] This document summarizes key structural data, binding affinities, and the molecular mechanisms of action and resistance, supported by detailed experimental protocols and visualizations.

Mechanism of Action of this compound

This compound is a pyrrolopyridine-based allosteric inhibitor of HIV-1 integrase.[1][4] Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a non-catalytic, V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[1][3][5] This binding site is also the recognition site for the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), making this compound a competitive inhibitor of the IN-LEDGF/p75 interaction, which is crucial for the integration of viral DNA into the host genome.[1][5]

The principal mechanism of action for this compound involves acting as a "molecular glue."[2][6] Upon binding to the CCD dimer, this compound induces a conformational change that promotes an aberrant, head-to-tail interaction between the CCD of one integrase dimer and the C-terminal domain (CTD) of another.[2][5] This leads to uncontrolled, pathological hyper-multimerization of integrase, which is detrimental to the proper assembly and maturation of new virions, resulting in the production of non-infectious viral particles.[1][2][3]

Caption: this compound's allosteric binding and induction of integrase hyper-multimerization.

Structural Insights from Crystallography

X-ray crystallography has been instrumental in elucidating the atomic details of the this compound-integrase interaction. The structures reveal that this compound anchors within the V-shaped pocket on the CCD dimer.[5] Key interactions involve a network of hydrogen bonds and hydrophobic contacts.[5] Specifically, the inhibitor's pharmacophore carboxylic acid forms bidentate hydrogen bonds with the backbone amides of residues Glu170 and His171 of the integrase.[7] this compound then acts as an interface, engaging a triad of invariant residues on the CTD—Tyr226, Trp235, and Lys266—to nucleate and stabilize the pathological CCD-CTD interaction that drives hyper-multimerization.[2]

The following table summarizes the Protein Data Bank (PDB) entries for key structures of this compound and its analog, EKC110, in complex with wild-type and resistant mutant HIV-1 integrase domains.

| PDB ID | Description | Resolution (Å) |

| 8A1Q | Wild-Type (WT) IN CTD-CCD complex with this compound (PIR) | 2.15 |

| 8S9Q | WT IN CCD complex with this compound (PIR) | 1.70 |

| 8T52 | Y99H/A128T mutant IN CCD complex with this compound (PIR) | 1.90 |

| 8T5B | WT IN CTD-CCD complex with EKC110 (PIR analog) | 2.08 |

| 8D3S | WT IN CCD complex with EKC110 | 1.80 |

| 8T5A | Y99H/A128T mutant IN CCD complex with EKC110 | 1.80 |

Data sourced from the PDB and associated publications.[1][5]

Quantitative Analysis of this compound-Integrase Binding

Surface Plasmon Resonance (SPR) has been used to quantify the binding affinity of this compound for the HIV-1 integrase CCD. These studies show that while this compound binds effectively to the WT CCD dimer, the primary resistance mutations (Y99H/A128T) do not significantly impact this initial binding event.[5] Instead, resistance arises from the disruption of the subsequent recruitment of the CTD.[1][5]

| Complex | Dissociation Constant (KD) | Notes |

| PIR + WT IN CCD | 134 ± 11 nM | Demonstrates direct binding of this compound to the catalytic core domain dimer. |

| PIR + Y99H/A128T IN CCD | 113 ± 13 nM | Shows that the primary resistance mutations do not substantially affect direct inhibitor binding. |

| PIR + WT IN CTD-CCD Fusion | ~5 nM | The presence of the CTD significantly enhances binding affinity, highlighting its role in the complex. |

Data from SPR analysis as reported by Dinh et al. (2024).[5]

Antiviral Potency and Resistance

This compound is a highly potent inhibitor of wild-type HIV-1 replication.[1] However, cell culture-based viral breakthrough assays have identified the emergence of resistance mutations, primarily Y99H and A128T in the integrase CCD.[1][5] The double mutant, Y99H/A128T, confers a greater than 150-fold resistance to this compound.[1][2][5]

| HIV-1 Strain | This compound (PIR) EC50 (nM) | EKC110 EC50 (nM) | Fold Change (PIR vs. WT) |

| Wild-Type (WT) | 0.53 ± 0.05 | 0.28 ± 0.03 | 1.0 |

| Y99H Mutant | 11.2 ± 1.1 | 3.1 ± 0.4 | ~21 |

| A128T Mutant | 12.3 ± 1.9 | 3.6 ± 0.6 | ~23 |

| Y99H/A128T Mutant | 81.7 ± 9.8 | 5.8 ± 0.8 | >150 |

EC50 values determined in TZM-bl cell-based assays.[1][5]

The structural basis for this resistance is not the prevention of this compound binding to the CCD, but rather the introduction of steric hindrance at the newly formed CCD-CTD interface.[1][2][5] The Y99H and A128T mutations clash with residues on the CTD (such as Tyr226), preventing the stable formation of the ternary CCD-PIR-CTD complex and thus abrogating the induction of hyper-multimerization.[5]

Caption: Steric hindrance as the mechanism of resistance to this compound.

Experimental Protocols

Protein Expression and Purification for Crystallography

HIV-1 integrase constructs (e.g., WT CCD, Y99H/A128T CCD, and CTD-CCD fusions) are typically expressed in E. coli. The protocol involves cloning the desired IN sequence into an expression vector (e.g., pET series) with a purification tag such as a His6-tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: Cells are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of ~0.6-0.8.

-

Induction: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, imidazole (for His-tag), and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a high-concentration imidazole gradient.

-

Further Purification: The eluted protein is often subjected to further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity. Protein concentration is determined by UV absorbance at 280 nm.

X-ray Crystallography

-

Crystallization: Purified IN protein is concentrated and mixed with the inhibitor (this compound) at a molar excess. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial and in-house screens at a controlled temperature (e.g., 20°C).

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: Data are processed, integrated, and scaled. The structure is solved by molecular replacement using a previously known integrase structure (e.g., PDB ID 6NUJ) as a search model.[1][5] The model is then refined using software such as PHENIX or REFMAC5, with manual rebuilding in Coot.[5]

Caption: A simplified workflow for determining the this compound-Integrase crystal structure.

Surface Plasmon Resonance (SPR)

SPR assays are performed to measure the binding kinetics and affinity between this compound and integrase domains.

-

Chip Preparation: A sensor chip (e.g., Ni-NTA) is used to immobilize the His-tagged integrase protein.

-

Analyte Injection: A series of this compound concentrations, prepared by serial dilution in a running buffer with a small percentage of DMSO (e.g., 5%), are injected over the chip surface.[7]

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.

-

Data Analysis: The resulting sensorgrams are corrected for background binding using a reference surface.[7] The dissociation constant (KD) is determined by fitting the steady-state binding data to a suitable model, such as the Hill equation.[7]

Antiviral Assays

The antiviral potency (EC50) of this compound is determined using cell-based assays.

-

Cell Culture: TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, are seeded in multi-well plates.

-

Infection: Cells are infected with a specific HIV-1 strain (e.g., WT or mutant) in the presence of serially diluted concentrations of this compound.

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication.

-

Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.

-

EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[4]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pirmitegravir's Impact on HIV-1 Maturation and Assembly: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir is an investigational, first-in-class allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2][3] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action that primarily disrupts the late stages of the viral life cycle, specifically virion maturation and assembly.[4][5][6] This document provides a detailed technical overview of this compound's mechanism, efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Disruption of Integrase Multimerization

This compound targets the HIV-1 integrase (IN) enzyme, a crucial protein for viral replication. However, instead of blocking its catalytic activity, this compound binds to a non-catalytic, allosteric site located in a V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[4][5][7] This binding event is the initiating step in a cascade that ultimately leads to the production of non-infectious virions.

The primary mode of action for this compound is the induction of aberrant, uncontrolled hyper-multimerization of the integrase protein.[4][5][8] This process is detrimental to the normal functions of integrase during both the early and late stages of viral replication, but its effect is significantly more potent during virion maturation.[4][5] The binding of this compound stabilizes the interaction between the catalytic core domain (CCD) and the C-terminal domain (CTD) of adjacent integrase dimers, leading to the formation of non-functional protein polymers.[4][5]

This hyper-multimerization of integrase has critical downstream consequences for viral assembly. It impairs the proper interaction between integrase and the viral genomic RNA.[7][8][9][10] As a result, the ribonucleoprotein complexes are mislocalized outside of the protective capsid core during virion morphogenesis.[2][4] The resulting viral particles are immature and non-infectious.[1][2][11]

Caption: this compound's mechanism of action pathway.

Quantitative Efficacy Data

Clinical trial and in vitro data demonstrate this compound's potent antiviral activity.

Phase IIa Clinical Trial Efficacy

Interim results from a Phase IIa randomized, double-blind, placebo-controlled trial in ART-naïve adults with HIV-1 infection showed significant viral load reductions after 10 days of once-daily oral administration.[2][12]

| Treatment Group | Mean Viral Load Reduction (log₁₀ copies/mL) | Fold Reduction |

| This compound 200 mg | -1.55[1][2] | 35.6[3] |

| This compound 400 mg | -1.19[1][2] | 15.5[3] |

| Placebo | -0.25[1][2] | - |

In Vitro Resistance Data

Cell culture-based viral breakthrough assays identified the Y99H/A128T mutations in the integrase enzyme, which confer significant resistance to this compound.[9][10]

| HIV-1 Variant | Fold Resistance to this compound |

| Wild-Type (WT) | 1 |

| Y99H/A128T IN | >150[5][7][8][9][10][13] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Antiviral Activity Assay (EC₅₀ Determination)

This assay determines the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.

-

Cell Preparation: Target cells (e.g., TZM-bl) are seeded in 24-well plates.

-

Inhibitor Preparation: A serial dilution of this compound is prepared.

-

Pre-incubation: The target cells are pre-incubated with the various concentrations of this compound or DMSO (as a control) for 3-4 hours at 37°C.[4]

-

Infection: Cells are infected with a known amount of HIV-1 (e.g., NL4.3 strain).

-

Incubation: The infected cells are incubated for 48 hours at 37°C.[4]

-

Lysis and Measurement: Cells are lysed, and the activity of a reporter gene (e.g., luciferase) is measured.[4]

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration.[4]

Caption: Workflow for determining the EC₅₀ of this compound.

Virus Infectivity Assay

This assay measures the infectivity of viral particles produced in the presence of this compound.

-

Cell Transfection: HEK293T cells are transfected with a replication-competent proviral plasmid (e.g., pNL4-3).[4]

-

Virus Production: The transfected cells are cultured for 48 hours to allow for the production of new virions.[4]

-

Supernatant Collection: The cell culture supernatant containing the newly produced viruses is collected and filtered.[4]

-

p24 Quantification: The amount of p24 capsid protein in the supernatant is quantified (e.g., by Western blot) to normalize the amount of virus used for infection.[4]

-

Infection of Target Cells: TZM-bl indicator cells are infected with the p24-normalized virus supernatant.[4]

-

Measurement of Infectivity: After 48 hours, the infectivity is measured via a luciferase assay.[4]

Caption: Workflow for assessing the infectivity of progeny virions.

Mechanism of Resistance

The primary resistance mechanism to this compound involves mutations at the Y99 and A128 residues of the integrase enzyme.[5][9] Interestingly, these mutations do not significantly impact the direct binding of this compound to the CCD dimer.[4][5][9] Instead, the resistance is conferred through a more complex structural mechanism.

The Y99H/A128T mutations introduce a steric hindrance at the interface where this compound mediates the interaction between the CCD of one integrase dimer and the CTD of another.[4][5][9][10] This steric clash compromises the ability of the CTD to bind to the CCD-Pirmitegravir complex.[5][9][10] Consequently, the full-length integrase with these mutations is substantially less susceptible to the this compound-induced hyper-multimerization that is essential for its antiviral effect.[5][9][10]

Caption: Logical flow of the this compound resistance mechanism.

Conclusion

This compound represents a significant advancement in HIV-1 therapeutics, acting through a novel mechanism that targets viral maturation. By inducing aberrant hyper-multimerization of integrase, it effectively prevents the formation of infectious viral particles. The clinical data to date demonstrates potent antiviral efficacy. While resistance can emerge through mutations that sterically hinder the drug's multimerization-inducing effect, the elucidation of this mechanism provides a rational basis for the development of next-generation ALLINIs with a higher barrier to resistance. This compound validates the allosteric inhibition of integrase as a clinically viable strategy and marks the potential for the first new class of HIV drugs in over a decade.[1][11]

References

- 1. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]

- 2. eatg.org [eatg.org]

- 3. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]

- 4. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sacgrs.org [sacgrs.org]

- 12. IDWeek 2025: this compound demonstrates proof of concept in HIV [clinicaltrialsarena.com]

- 13. researchgate.net [researchgate.net]

The Vanguard of HIV Treatment: An In-depth Technical Guide to Investigational Antiretroviral Agents Targeting Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific and clinical data on investigational antiretroviral agents targeting the HIV integrase enzyme. As the landscape of HIV treatment evolves, integrase strand transfer inhibitors (INSTIs) have become a cornerstone of highly active antiretroviral therapy (HAART) due to their potent efficacy, favorable tolerability, and high barrier to resistance. This document delves into the next generation of these critical agents, presenting key data, detailed experimental methodologies, and visual representations of molecular pathways and research workflows to support ongoing research and development in this field.

Introduction: HIV Integrase as a Therapeutic Target

The human immunodeficiency virus (HIV) life cycle is a multi-stage process that offers several targets for therapeutic intervention.[1][2][3] One of the critical steps is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[4][5] This integration is essential for the establishment of a persistent infection and the subsequent production of new viral particles. The absence of a human homolog for integrase makes it an ideal target for selective antiretroviral therapy, minimizing the potential for off-target effects.[6]

Integrase inhibitors function by blocking the strand transfer step of the integration process, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[5][7] The first generation of INSTIs, such as raltegravir and elvitegravir, demonstrated the clinical viability of this mechanism.[5] However, the emergence of drug resistance necessitated the development of second-generation agents with improved resistance profiles. This guide focuses on the most promising investigational and recently developed INSTIs that represent the forefront of HIV treatment and prevention strategies.

Investigational Integrase Inhibitors: A Quantitative Overview

The development pipeline for integrase inhibitors includes several promising candidates in various stages of preclinical and clinical evaluation. These agents are characterized by high potency, long half-lives, and improved activity against resistant viral strains.

Cabotegravir (GSK1265744)

Cabotegravir is a second-generation INSTI developed by ViiV Healthcare. A significant advancement with cabotegravir is its formulation as a long-acting injectable, which has profound implications for treatment adherence and pre-exposure prophylaxis (PrEP).[8] Clinical studies have demonstrated that long-acting cabotegravir, administered monthly or every two months, maintains viral suppression in treatment-experienced patients and is highly effective for PrEP.[5][8]

Bictegravir (GS-9883)

Bictegravir, developed by Gilead Sciences, is another potent second-generation INSTI. It is co-formulated with emtricitabine and tenofovir alafenamide in a single-tablet, once-daily regimen (Biktarvy). Bictegravir exhibits a high barrier to resistance and maintains activity against many viral strains resistant to first-generation INSTIs.[9][10] In vitro studies have demonstrated its potent antiviral activity across various HIV-1 subtypes and HIV-2.[9][10]

Novel and Preclinical Stage Inhibitors

Research into novel integrase inhibitors continues to explore new chemical scaffolds and mechanisms of action. A notable area of investigation is the development of non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs). These compounds bind to a site on the integrase enzyme distinct from the active site, inducing a conformational change that inhibits its function. JTP-0157602 is an example of a novel NCINI that has shown potent antiviral activity in preclinical studies.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for selected investigational and recently approved integrase inhibitors, providing a comparative view of their potency and activity.

Table 1: In Vitro Antiviral Activity of Investigational Integrase Inhibitors

| Compound | Assay Type | Cell Line/System | EC50 (nM) | IC50 (nM) | Selectivity Index (CC50/EC50) | Reference(s) |

| Bictegravir | Multi-cycle | T-cell lines | 1.5 - 2.4 | - | up to 8,700 | [9] |

| Multi-cycle | Primary CD4+ T-cells | 1.5 ± 0.3 | - | - | [9] | |

| Multi-cycle | Monocyte-derived macrophages | 6.6 ± 4.1 | - | - | [9] | |

| Single-cycle | MAGIC-5A cells (HIV-1) | 1.2 - 2.5 | - | - | [10] | |

| Single-cycle | MAGIC-5A cells (HIV-2) | 1.4 - 5.6 | - | - | [10] | |

| Cabotegravir | Multi-cycle | MDM | - | 39.83 (NCAB) | - | [12] |

| Dolutegravir | Multi-cycle | - | - | - | - | [13] |

| JTP-0157602 (NCINI) | Multi-cycle | H9 cells | 2.3 | - | 2,967 | [11] |

| IN-LEDGF Interaction | - | - | 4.2 | - | [11] | |

| BDM-2 (INLAI) | Multi-cycle | MT4 cells (NL4-3) | 8.7 ± 2.1 | - | >11,494 | [14] |

| IN-LEDGF Interaction | - | - | 62 ± 15 | - | [14] | |

| MUT871 (INLAI) | Multi-cycle | MT4 cells (NL4-3) | 3.1 ± 1.1 | - | >32,258 | [14] |

| IN-LEDGF Interaction | - | - | 14 ± 4 | - | [14] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NCAB: Nanoformulated Cabotegravir; NCINI: Non-catalytic site integrase inhibitor; INLAI: Integrase-LEDGF Allosteric Inhibitor; MDM: Monocyte-derived macrophages.

Table 2: Protein-Adjusted IC90/IC95 Values

| Compound | Protein-Adjusted Value (ng/mL) | Reference(s) |

| Raltegravir | 15 (IC90) | [15] |

| Elvitegravir | 45 (IC90) | [15] |

| Dolutegravir | 64 (IC90) | [15] |

| Bictegravir | 162 (IC95) | [15] |

| Cabotegravir | 166 (IC90) | [15] |

Table 3: Clinical Efficacy of Bictegravir Monotherapy (10-Day Study)

| Bictegravir Dose | Mean Change in Plasma HIV-1 RNA from Baseline (log10 copies/mL) | Reference(s) |

| 5 mg | -0.92 | [16] |

| 25 mg | -1.41 | [16] |

| 50 mg | -1.50 | [16] |

| 100 mg | -1.61 | [16] |

| Placebo | -0.01 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of investigational integrase inhibitors.

In Vitro Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

-

Recombinant full-length HIV-1 integrase protein.

-

Donor substrate (DS) DNA: A double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 LTR, labeled with biotin at the 5' end.

-

Target substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin - DIG).

-

Streptavidin-coated 96-well plates.

-

Reaction buffer, blocking buffer, and wash buffer.

-

HRP-labeled anti-DIG antibody.

-

TMB substrate and stop solution.

-

Plate reader.

Protocol:

-

Pre-warm reaction and blocking buffers to 37°C.

-

Dilute the DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate. Incubate for 30 minutes at 37°C to allow the DS DNA to bind to the plate.

-

Wash the plate three times with reaction buffer to remove unbound DS DNA.

-

Block the wells with 200 µL of blocking buffer for 30 minutes at 37°C to prevent non-specific binding.

-

Wash the plate three times with reaction buffer.

-

Prepare serial dilutions of the test compound (investigational inhibitor) in reaction buffer.

-

Dilute the HIV-1 integrase enzyme in reaction buffer.

-

Add 50 µL of the diluted integrase enzyme to each well (except for no-enzyme controls).

-

Add 50 µL of the test compound dilutions or control (e.g., sodium azide as a positive control, buffer as a negative control) to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Add 10 µL of the TS DNA to each well to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.

-

Wash the plate five times with wash buffer to remove un-integrated TS DNA.

-

Add 100 µL of diluted HRP-labeled anti-DIG antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

(Protocol synthesized from information in[17])

Cell-Based HIV Replication Assay

This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.

Materials:

-

Target cells (e.g., T-cell lines like MT-4 or CEM, or primary cells like peripheral blood mononuclear cells - PBMCs).

-

HIV-1 viral stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compounds.

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or flow cytometry for intracellular p24).

Protocol:

-

Plate target cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the test compound dilutions to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1 viral stock.

-

Incubate the plates at 37°C in a CO2 incubator for a defined period (typically 4-7 days).

-

After the incubation period, quantify viral replication using one of the following methods:

-

p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.[18]

-

Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), lyse the cells and measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).[19]

-

Intracellular p24 Staining: For primary cell assays, cells can be fixed, permeabilized, and stained with a fluorescently labeled anti-p24 antibody, followed by analysis using flow cytometry.[20]

-

-

Determine the cytotoxicity of the compound in parallel by incubating cells with the compound in the absence of virus and measuring cell viability (e.g., using an MTT or XTT assay).

-

Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (CC50/EC50).

(Protocol synthesized from information in[18][19][20][21])

Lentiviral Vector-Based Single-Round Infectivity Assay

This assay provides a safe and high-throughput method for screening inhibitors of reverse transcription and integration. It utilizes replication-defective lentiviral vectors that carry a reporter gene.

Materials:

-

Packaging cell line (e.g., HEK293T).

-

Plasmids for lentiviral vector production: a packaging plasmid (encoding Gag-Pol), an envelope plasmid (e.g., encoding VSV-G), and a transfer vector plasmid (containing the reporter gene, e.g., luciferase, and the lentiviral packaging signal).

-

Target cell line (e.g., HEK293T or a relevant cell line for HIV infection).

-

Transfection reagent.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Lentiviral Vector Production:

-

Co-transfect the packaging cell line with the packaging, envelope, and transfer vector plasmids.

-

Harvest the cell culture supernatant containing the pseudotyped lentiviral particles 48-72 hours post-transfection.

-

Titer the viral vector stock.

-

-

Infectivity Assay:

-

Plate the target cells in a 96-well or 384-well plate.

-

Add serial dilutions of the test compounds to the cells.

-

Add a standardized amount of the lentiviral vector supernatant to each well.

-

Incubate the plates for 48-72 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of reporter gene expression for each compound concentration.

-

Determine the EC50 value.

-

(Protocol synthesized from information in[22][23][24][25])

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of HIV integrase inhibition and a typical experimental workflow for the evaluation of novel INSTIs.

HIV Integrase Mechanism and Inhibition Pathway

Caption: Mechanism of HIV integrase and the point of inhibition by INSTIs.

Experimental Workflow for Investigational INSTI Evaluation

Caption: A generalized workflow for the development of an investigational INSTI.

Conclusion

The field of antiretroviral therapy is continually advancing, with investigational integrase inhibitors at the forefront of efforts to develop more durable, convenient, and effective treatment and prevention strategies for HIV. The agents discussed in this guide, characterized by their high potency and favorable resistance profiles, hold the promise of further improving the quality of life for people living with HIV. The detailed experimental protocols and visualized workflows provided herein are intended to serve as a valuable resource for the scientific community, fostering continued innovation in the fight against HIV/AIDS.

References

- 1. targethiv.org [targethiv.org]

- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 3. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Activity, Safety, and Pharmacokinetics of Bictegravir as 10-Day Monotherapy in HIV-1–Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]

- 21. journals.asm.org [journals.asm.org]

- 22. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ema.europa.eu [ema.europa.eu]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Pirmitegravir In Vitro Antiviral Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir (STP0404) is a novel, potent, and selective allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound targets the non-catalytic site of the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding site.[1][3][4] This unique mechanism of action involves inducing aberrant integrase multimerization, which disrupts the normal process of viral assembly and maturation, ultimately leading to the production of non-infectious viral particles.[3][4][5][6] These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity, cytotoxicity, and resistance profile.

Mechanism of Action

This compound functions by binding to an allosteric site on the HIV-1 integrase, a site distinct from the catalytic active site targeted by INSTIs. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization.[6] This abnormal aggregation of integrase proteins interferes with critical late-stage replication events, including the proper assembly of the viral core and the incorporation of viral RNA.[3][4] The resulting virions are morphologically aberrant and non-infectious.

References

- 1. ablinc.com [ablinc.com]

- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 4. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunodx.com [immunodx.com]

- 6. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Culture Models for Testing Pirmitegravir Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action. It binds to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket.[1][3][4] This binding event induces aberrant hyper-multimerization of the integrase enzyme, disrupting the late stages of the viral life cycle.[5][6][7] Specifically, it impairs the proper assembly of the virion core and mislocalizes the viral ribonucleoprotein complex, resulting in the production of non-infectious viral particles.[3][4]

These application notes provide detailed protocols for utilizing common in vitro cell culture models to assess the antiviral efficacy, cytotoxicity, and resistance profile of this compound.

This compound's Mechanism of Action

This compound's primary mode of action is the disruption of virion maturation.[6] By binding to the IN catalytic core domain (CCD) dimer interface, it acts as a "molecular glue," promoting an unnatural hyper-multimerization of integrase. This process interferes with essential IN functions during viral assembly, leading to morphologically aberrant, non-infectious virions.

Caption: this compound's allosteric inhibition of HIV-1 integrase.

Recommended Cell Lines and Reagents

-

HEK293T Cells (Producer Cells): Human Embryonic Kidney cells that are highly transfectable, used for the production of high-titer HIV-1 stocks.[6][8]

-

HeLa TZM-bl Cells (Target Cells): An engineered HeLa cell line expressing CD4, CCR5, and CXCR4. They contain Tat-inducible luciferase and β-galactosidase reporter genes, allowing for quantitative measurement of HIV-1 infection.[8]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model that provides a more physiologically relevant system for assessing antiviral activity.

-

Viral Plasmids: Replication-competent HIV-1 plasmids (e.g., pNL4-3) encoding either wild-type or mutant integrase.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection Reagent: A suitable reagent for plasmid delivery into HEK293T cells (e.g., HilyMax, Lipofectamine).[6][8]

-

Polybrene: Used to enhance viral infectivity in target cells.

Experimental Protocols

Protocol 3.1: HIV-1 Virus Stock Production

-

Cell Seeding: One day prior to transfection, seed HEK293T cells in a 6-well plate at a density of 2–4 x 10⁵ cells per well in 2 mL of complete DMEM.[6][8]

-

Transfection: Transfect cells with 2 µg of the desired pNL4-3 plasmid (wild-type or mutant) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells at 37°C with 5% CO₂. After 12-16 hours, replace the medium with fresh, complete DMEM.[6]

-

Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant, which contains the virus.

-

Clarification & Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus stock and store at -80°C.

Protocol 3.2: Antiviral Efficacy Assay (TZM-bl Reporter Assay)

-

Cell Seeding: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.

-

Treatment: Remove the culture medium from the TZM-bl cells and add 50 µL of the this compound dilutions to triplicate wells. Include "cells only" (no virus) and "virus only" (no drug) controls.

-

Infection: Dilute the HIV-1 virus stock in complete DMEM containing 8 µg/mL polybrene to achieve a desired level of infection.[8] Add 50 µL of the diluted virus to each well (except the "cells only" control).

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

Lysis & Readout: Remove the supernatant. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration relative to the "virus only" control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Origin).[8]

Protocol 3.3: Cytotoxicity Assay

-

Cell Seeding: Seed TZM-bl or PBMCs in a 96-well plate at the same density used for the antiviral assay.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, XTT) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Cell Line | Virus Strain | Parameter | Value | Reference |

| Human PBMCs | HIV-1NL4-3 | IC₅₀ | 0.41 nM | [1][2] |

| Human PBMCs | HIV-1NL4-3 | CC₅₀ | >10 µM | [1] |

| Human PBMCs | HIV-1NL4-3 | Selectivity Index | >24,000 | [1] |

| CEMx174 | HIV-189.6 | IC₅₀ | 1.4 nM | [1][2] |

Table 2: this compound Resistance Profile

| Integrase Mutation | Virus Strain | EC₅₀ (Fold Change vs. WT) | Reference |

| Wild-Type (WT) | HIV-1NL4-3 | 1.0 | [8] |

| Y99H | HIV-1NL4-3 | ~4-fold | [8] |

| A128T | HIV-1NL4-3 | ~13-fold | [8] |

| Y99H/A128T | HIV-1NL4-3 | >150-fold | [6][7][8] |

Experimental Workflows

Visualizing the experimental process ensures clarity and reproducibility.

Caption: Standard workflow for evaluating this compound's antiviral efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (STP0404) | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]

- 3. eatg.org [eatg.org]

- 4. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Pirmitegravir Pharmacokinetic Profiling in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir (STP0404) is a first-in-class, potent allosteric integrase inhibitor (ALLINI) that targets the host Lens Epithelium-Derived Growth Factor (LEDGF)/p75 binding site on the HIV-1 integrase. This novel mechanism of action induces aberrant integrase multimerization, disrupting the normal process of viral maturation and leading to the production of non-infectious virions.[1][2] As this compound progresses through clinical development, understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for dose selection and prediction of human pharmacokinetics. These application notes provide a summary of the available pharmacokinetic data and detailed experimental protocols for the assessment of this compound in rodent and non-rodent species.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound (STP0404) in Sprague Dawley (SD) rats and beagle dogs following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in SD Rats [1][3][4]

| Parameter | IV Administration (1 mg/kg) | IV Administration (5 mg/kg) | PO Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | - | - | - | - |

| Tmax (hr) | - | - | - | - |

| AUC (hr*nM) | - | 42,676 | - | 78,074 |

| T½ (hr) | - | 3.83 | - | 4.56 |

| Bioavailability (%) | - | - | 92.8 | 92.8 |

Data presented as mean values.

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs [1][3][4]

| Parameter | IV Administration (2 mg/kg) | PO Administration (2 mg/kg) |

| Cmax (ng/mL) | - | - |

| Tmax (hr) | - | - |

| AUC (hr*nM) | - | 4,683 |

| T½ (hr) | 6.11 | 6.90 |

| Bioavailability (%) | - | 50.6 |

Data presented as mean values.

Experimental Protocols

Animal Models

-

Rodent Model: Male Sprague Dawley (SD) rats.

-

Non-Rodent Model: Male Beagle dogs.[1]

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.

2.1. Animal Preparation and Dosing

-

Acclimate animals to the housing conditions for at least one week prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

For oral administration, administer this compound via gavage.[1] For intravenous administration, administer as a bolus injection.[1]

-

Dose levels for rats can be 1 and 5 mg/kg for IV and 2 and 10 mg/kg for PO administration.[1][3]

-

Dose levels for beagle dogs can be 2 mg/kg for both IV and PO administration.[1][3]

2.2. Sample Collection

-

Collect blood samples at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collect blood from an appropriate site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

2.3. Bioanalytical Method

-

Develop and validate a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in plasma.[1]

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

-

Extract this compound from plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples using the validated LC-MS method.

2.4. Pharmacokinetic Analysis

-

Calculate the plasma concentration of this compound at each time point for each animal.

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (T½)

-

Bioavailability (F) for oral doses, calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

-

Visualizations

This compound's Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 integrase. It binds to the LEDGF/p75 binding pocket on the integrase catalytic core domain (CCD). This binding event prevents the interaction of the integrase with the host protein LEDGF/p75 and, more importantly, induces aberrant, higher-order multimerization of the integrase enzyme. This drug-induced hyper-multimerization disrupts the late stages of the viral life cycle, specifically virion maturation, leading to the formation of non-infectious viral particles with mislocalized ribonucleoprotein complexes.[2][5][6]

Figure 1: Mechanism of action of this compound.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in an animal model.

Figure 2: Experimental workflow for this compound PK profiling.

References

- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Phase IIa Clinical Trial of Pirmitegravir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir (STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2][3] Unlike currently approved integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a non-catalytic site of the HIV-1 integrase enzyme.[1][2][4] Specifically, it targets the lens epithelium-derived growth factor/p75 (LEDGF/p75) allosteric site, inducing aberrant integrase multimerization and disrupting the normal process of viral assembly, leading to the production of noninfectious viral particles.[1][2][5] This distinct mechanism presents a promising new strategy to combat HIV-1, with the potential for a higher barrier to resistance compared to existing antiretroviral therapies.[1][4][6]

These application notes provide a detailed overview of the design and protocols for a Phase IIa clinical trial of this compound, based on the initial proof-of-concept studies. The objective of this trial is to assess the antiviral efficacy, safety, tolerability, and pharmacokinetics of this compound in treatment-naive adults with HIV-1 infection.[2][7]

This compound Signaling Pathway

The mechanism of action of this compound as an allosteric integrase inhibitor is depicted below.

Caption: Mechanism of action of this compound.

Phase IIa Clinical Trial Design

The study is a randomized, double-blind, placebo-controlled Phase IIa trial designed to evaluate the antiviral efficacy, safety, and pharmacokinetics of this compound in antiretroviral therapy (ART)-naive adults with HIV-1 infection.[2][7]

Study Design and Logic

Caption: Logical flow of the Phase IIa trial design.

Patient Population

The trial includes adult participants with a confirmed HIV-1 infection who are antiretroviral therapy-naive.[2][8] Key inclusion and exclusion criteria are summarized below.

| Inclusion Criteria | Exclusion Criteria |

| Confirmed HIV-1 infection[8] | Previous use of INSTI-containing regimens[9] |

| ART-naive[8] | Positive for Hepatitis B or C (with exceptions for negative RNA tests)[8][9] |

| Adults | History of clinically relevant pancreatitis or hepatitis within 6 months[9] |

| Stopped PrEP or PEP at least 8 weeks prior to screening (with exceptions)[8] | Positive drug screen for substances of abuse[8][9] |

Treatment Regimen

Participants are randomized to receive one of the following once-daily oral treatments for 10 days:

-

This compound 600 mg (enrollment ongoing)[3]

Study Endpoints

Primary Endpoint:

-

Maximum change from baseline in plasma HIV-1 RNA levels.[10]

Secondary Endpoints:

-

Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.[3]

-

Pharmacokinetic (PK) parameters of this compound, including Cmax, Tmax, and half-life.[1][3]

-

Proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline.[3]

Quantitative Data Summary

Efficacy Results

| Treatment Group | Mean Viral Load Reduction (log10 copies/mL) |

| This compound 200 mg | -1.55[1][2][7] |

| This compound 400 mg | -1.19[1][2][7] |

| Placebo | -0.25[1][2][7] |

Safety and Tolerability

| Adverse Events | This compound Treatment Arms | Placebo Arm |

| Treatment-Emergent AEs (TEAEs) | 16 reported across cohorts 1 & 2, with 3 possibly drug-related[3] | Data not specified |

| Common AEs | Mild gastrointestinal events (nausea, diarrhea)[1][2][6] | Not specified |

| Serious AEs (SAEs) | None reported[1][2][3] | Not specified |

| Treatment Discontinuations due to AEs | None reported[1][2][3] | Not specified |

Pharmacokinetic Profile

| PK Parameter | Value |

| Absorption | Rapid, within 1 hour[1][2] |

| Time to Peak Plasma Concentration (Tmax) | 4.5 - 5.5 hours[1][3] |

| Half-life (t1/2) | 12 - 14 hours (11.6 - 13.7 hours)[1][3] |

| Accumulation | Minimal after 10 days of repeated dosing[3] |